molecular formula C12H12N2O3S B1422005 1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283108-96-2

1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No. B1422005
CAS RN: 1283108-96-2
M. Wt: 264.3 g/mol
InChI Key: FAINHLDDTNFABM-UHFFFAOYSA-N
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Description

“1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1283108-96-2. It has a molecular weight of 264.3 . The compound is in solid form .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid”, can be achieved through various methods. One of the modern trends in synthesizing these compounds is based on the C-2-substituted benzothiazole derivatives. The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles .


Molecular Structure Analysis

The molecular structure of “1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” can be represented by the InChI Code: 1S/C12H12N2O3S/c1-17-8-2-3-9-10(4-8)18-12(13-9)14-5-7(6-14)11(15)16/h2-4,7H,5-6H2,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” include its solid physical form and a molecular weight of 264.3 .

Scientific Research Applications

Pharmaceutical Applications

Benzothiazole derivatives are known for their pharmaceutical and biological activity . They have been used as vulcanization accelerators , antioxidants , plant growth regulators , anti-inflammatory agents , enzyme inhibitors , imaging reagents , and more .

Antioxidant Activity

Compounds with a benzothiazole structure have shown promising antioxidant activities. They can inactivate reactive chemical species through their antioxidant activity, which may be applicable to the compound .

Antitumor Activities

Benzothiazole compounds have also demonstrated potential in antitumor activities. Their structure allows them to interact with various biological targets that could be exploited for cancer therapy.

Antibacterial Potential

Recent studies have evaluated benzothiazole derivatives as DNA gyraseB inhibitors , showing significant antibacterial activity against pathogens like Pseudomonas aeruginosa and Escherichia coli, which suggests potential use in developing new antibacterial agents .

Green Chemistry Synthesis

Advances in green chemistry involve the synthesis of benzothiazole compounds from condensation reactions and cyclization processes using environmentally benign raw materials like carbon dioxide (CO2), which could be relevant for synthesizing or modifying this compound .

Fluorescence Materials

Due to their high activity, benzothiazole derivatives are used in creating fluorescence materials which have applications in imaging and sensor technologies .

Electroluminescent Devices

The electronic properties of benzothiazole make it suitable for use in electroluminescent devices . This could extend to the specific compound if its electronic properties align .

Enzyme Inhibition

As enzyme inhibitors, benzothiazole derivatives can regulate biological pathways, which is crucial in drug development and understanding disease mechanisms .

Future Directions

The future directions for “1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” and similar compounds could involve further exploration of their synthesis methods and biological activities. Benzothiazole derivatives have shown potential in various areas of drug discovery and development, suggesting that they could be valuable targets for future research .

properties

IUPAC Name

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-17-8-3-2-4-9-10(8)13-12(18-9)14-5-7(6-14)11(15)16/h2-4,7H,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAINHLDDTNFABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701190382
Record name 3-Azetidinecarboxylic acid, 1-(4-methoxy-2-benzothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

CAS RN

1283108-96-2
Record name 3-Azetidinecarboxylic acid, 1-(4-methoxy-2-benzothiazolyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1283108-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidinecarboxylic acid, 1-(4-methoxy-2-benzothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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